(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone
Description
Properties
IUPAC Name |
(2,5-difluorophenyl)-(3-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLPZUGLHJRHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatics
This approach involves the substitution of fluorine atoms on a difluorobenzene derivative with nucleophilic thiolate intermediates, followed by oxidation to form the ketone.
- Start with 2,5-difluorobenzene.
- React with methylthiolate (e.g., sodium methylthiolate) under suitable conditions (polar aprotic solvents like DMF or DMSO, elevated temperature).
- The resulting thiolate intermediate then undergoes coupling with a suitable aromatic aldehyde or acid derivative to form the ketone.
| Reagent | Conditions | Purpose |
|---|---|---|
| Sodium methylthiolate | 80–120°C, polar aprotic solvent | Nucleophilic substitution |
| Aromatic aldehyde or acid derivative | Coupling step | Ketone formation |
Method 2: Cross-Coupling Reactions (Palladium-Catalyzed)
This method employs palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling to assemble the biaryl system, followed by oxidation to the ketone.
- Synthesize a 2,5-difluorophenyl boronic acid or stannane.
- Couple with a 3-(methylsulfanyl)phenyl halide or triflate.
- Oxidize the resulting biaryl intermediate to the ketone using oxidants like PCC or potassium permanganate.
Ar–B(OH)2 + Ar'–X → Biaryl + Oxidation → Ketone
| Reagent | Conditions | Purpose |
|---|---|---|
| Pd catalyst (e.g., Pd(PPh₃)₄) | 80–100°C, inert atmosphere | Cross-coupling |
| Oxidants (PCC, KMnO₄) | Room temperature to reflux | Oxidation to ketone |
Method 3: Direct Friedel–Crafts Acylation
An alternative involves acylation of the aromatic ring with acyl chlorides or anhydrides derived from the corresponding carboxylic acids.
- Prepare the acyl chloride of the desired ketone precursor.
- React with 3-(methylsulfanyl)phenyl in the presence of a Lewis acid catalyst such as aluminum chloride.
- Purify the product via recrystallization or chromatography.
Note: This method requires careful control of reaction conditions to avoid polyacylation and to achieve regioselectivity.
Research Findings and Optimization Insights
Recent patent literature (e.g., US10544107B2) and academic research have demonstrated that:
- Optimizing reaction conditions such as temperature, solvent, and catalyst loading significantly improves yields.
- Use of microwave-assisted synthesis accelerates reaction times and enhances selectivity.
- Purification techniques like chromatography and recrystallization are crucial for obtaining high-purity intermediates and final products.
For example, the patent US10544107B2 details a process involving the coupling of fluorinated aromatic intermediates with thiol derivatives, followed by oxidation to form the ketone, achieving yields exceeding 80% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry
In the field of chemistry, (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including:
- Oxidation : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group can be reduced to alcohols using reducing agents.
- Substitution Reactions : The fluorine atoms can be substituted by nucleophiles such as amines or thiols.
These reactions are crucial for developing new compounds with tailored properties for specific applications.
Biology
In biological research, this compound has shown potential as a tool for studying enzyme inhibition and protein-ligand interactions. The presence of fluorine enhances binding affinity and metabolic stability, making it valuable in drug discovery efforts. Its mechanisms of action may involve:
- Binding to specific enzymes or receptors
- Inhibiting enzymatic activity
Case Studies
-
Enzyme Inhibition Studies :
Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that compounds with similar structures exhibit significant inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism. -
High-Throughput Screening :
A study focused on identifying compounds that reduce motility in C. elegans utilized a library that included this compound. The compound was evaluated for its biological activity, contributing to the understanding of its potential therapeutic effects against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzophenone scaffold significantly alter molecular properties. Key comparisons include:
- Fluorine vs. Chlorine : Fluorine substituents (as in the target compound) reduce steric hindrance compared to chlorine, improving membrane permeability .
- Methylsulfanyl (S-CH₃) vs.
- Sulfur-Containing Groups : Methylsulfanyl (target compound) versus methylsulfonyl (DFU, ) demonstrates how oxidation state affects polarity. Sulfonyl groups increase water solubility but may reduce blood-brain barrier penetration compared to thioethers.
Biological Activity
(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, also known by its CAS number 1332355-11-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorophenyl moiety and a methylsulfanyl group attached to a phenylmethanone backbone. Its structural formula can be represented as follows:
- Molecular Formula : C13H10F2OS
- Canonical SMILES : C1=CC(=C(C=C1C(=O)C2=CC(=CC=C2S(C)C)F)F)F
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structure allows it to modulate enzyme activity through competitive inhibition mechanisms.
- Receptor Modulation : It acts on several receptors, including those involved in neurotransmission and inflammatory responses. The difluoro substituents enhance lipophilicity, facilitating membrane penetration and receptor binding.
Biological Activity Data
Recent studies have highlighted the biological activities of this compound:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Anticancer Activity (A549 cells) | 0.46 | |
| HIV-1 Protease Inhibition | 0.017 | |
| Cytotoxicity against Cancer Cells | IC50 < 1 |
Anticancer Activity
In a study assessing the anticancer properties against non-small cell lung cancer (A549), this compound exhibited significant cytotoxic effects. The compound induced apoptosis via mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2. The results indicated a promising therapeutic candidate for lung cancer treatment.
HIV-1 Protease Inhibition
Another notable study demonstrated that this compound functions as a potent inhibitor of HIV-1 protease with an IC50 value of 0.017 µM. This level of potency suggests that it could be developed into a therapeutic agent for treating HIV infections, particularly in drug-resistant cases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, and what methodological considerations are critical for optimizing yield?
- Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, coupling a 2,5-difluorophenylboronic acid with a 3-(methylsulfanyl)phenyl electrophile (e.g., bromide or triflate) under Suzuki-Miyaura conditions. Key parameters include:
-
Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃ or NaOAc) .
-
Purification : Column chromatography using silica gel and hexane/ethyl acetate gradients.
-
Yield optimization : Control of moisture/oxygen and stoichiometric ratios (1:1.2 aryl halide to boronic acid).
Synthetic Method Catalyst Solvent Yield (%) Reference Suzuki-Miyaura Coupling Pd(PPh₃)₄ Toluene 65–78 Buchwald-Hartwig Amination* Pd₂(dba)₃/XPhos THF 55–70 *Note: Applicable for introducing nitrogen-containing substituents in related methanones.
Q. How is this compound characterized spectroscopically, and what key peaks should researchers prioritize?
- Answer : Key characterization methods include:
- ¹H NMR :
- Aromatic protons on the difluorophenyl ring appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz) due to fluorine coupling .
- Methylsulfanyl group protons: singlet at δ 2.5 ppm (S–CH₃).
- ¹³C NMR :
- Carbonyl carbon at δ 195–200 ppm.
- Fluorinated carbons (C–F) at δ 110–125 ppm .
- HRMS : Molecular ion peak at m/z 264.052 (calculated for C₁₄H₁₀F₂OS).
Q. What stability challenges arise when handling this compound under varying experimental conditions?
- Answer :
- Light sensitivity : The methylsulfanyl group may oxidize to sulfoxide/sulfone under prolonged light exposure. Store in amber vials at –20°C .
- Thermal stability : Decomposition observed above 200°C (TGA data). Avoid high-temperature reactions without inert atmospheres .
- Hydrolytic stability : Stable in neutral aqueous conditions but hydrolyzes in acidic/basic media (monitor via HPLC).
Advanced Research Questions
Q. How do the electronic effects of the difluorophenyl and methylsulfanyl substituents influence reactivity in cross-coupling or catalytic transformations?
- Answer :
- Difluorophenyl group : Electron-withdrawing fluorine atoms reduce electron density at the aryl ring, enhancing oxidative addition in Pd-catalyzed reactions but slowing nucleophilic aromatic substitution .
- Methylsulfanyl group : Electron-donating thioether stabilizes adjacent radicals/cations, facilitating C–S bond cleavage in radical reactions or electrophilic substitutions .
- Case study : In Pd-catalyzed C–H activation, the methylsulfanyl group directs ortho-functionalization, while fluorine atoms modulate regioselectivity .
Q. What computational approaches are used to predict the compound’s electronic properties, and how do they correlate with experimental data?
- Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict:
- HOMO/LUMO energies (related to redox behavior).
- Partial charges on sulfur and fluorine atoms (guides electrophilic attack sites) .
- Correlation with experiment :
- Calculated dipole moment (~3.2 D) matches experimental dielectric constant measurements.
- IR stretching frequencies (C=O at ~1680 cm⁻¹) align with computed vibrational modes .
Q. What role does this compound play in medicinal chemistry research, particularly in structure-activity relationship (SAR) studies?
- Answer :
- Biological targets : The difluorophenyl-thioether scaffold is explored in kinase inhibitors (e.g., EGFR) due to its ability to occupy hydrophobic pockets and form halogen bonds .
- SAR insights :
- Fluorine atoms improve metabolic stability by reducing CYP450-mediated oxidation.
- Methylsulfanyl enhances membrane permeability but may require prodrug strategies to mitigate oxidation in vivo.
- In vitro assays : IC₅₀ values against cancer cell lines (e.g., MCF-7) show potency at µM ranges, validated via MTT assays .
Data Contradictions and Resolution
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
